2-Aminoanthracene-1,4-dione
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Overview
Description
2-Aminoanthracene-1,4-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an amino group at the second position and carbonyl groups at the first and fourth positions on the anthracene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoanthracene-1,4-dione typically involves the nitration of anthracene followed by reduction. The nitration process introduces nitro groups into the anthracene structure, which are subsequently reduced to amino groups. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
2-Aminoanthracene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential use in biological staining and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Aminoanthracene-1,4-dione involves its ability to interact with biological molecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is being explored for its potential use in cancer therapy. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
1-Aminoanthracene-9,10-dione: Similar in structure but with amino and carbonyl groups at different positions.
2-Aminoanthracene-9,10-dione: Another isomer with different positioning of functional groups.
Uniqueness: 2-Aminoanthracene-1,4-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions with biological molecules, making it a valuable compound in various research applications.
Properties
CAS No. |
141988-08-1 |
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Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-aminoanthracene-1,4-dione |
InChI |
InChI=1S/C14H9NO2/c15-12-7-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-7H,15H2 |
InChI Key |
CGOQTAJXYMPMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(C3=O)N |
Origin of Product |
United States |
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